KML29

Description

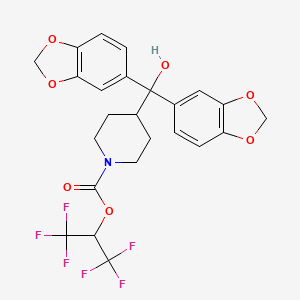

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQLPHDBLTFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F6NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043066 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380424-42-9 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KML29 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KML29 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues. This accumulation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2, leading to a range of therapeutic effects, including analgesia, anti-inflammatory activity, and neuroprotection. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: MAGL Inhibition

This compound acts as a covalent inhibitor of MAGL, forming a stable adduct with the catalytic serine residue (Ser122) in the active site of the enzyme.[1] This irreversible inhibition prevents the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol.[1][2] The primary consequence of MAGL inhibition by this compound is a significant and dose-dependent increase in the endogenous concentrations of 2-AG.[2][3] Concurrently, the levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins, are reduced.[2][4][5]

The elevated 2-AG levels potentiate the activity of the endocannabinoid system. 2-AG is a full agonist of both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] The analgesic and neuroprotective effects of this compound are largely attributed to the enhanced activation of CB1 receptors in the nervous system.[4][6] The anti-inflammatory effects are mediated by the activation of both CB1 and CB2 receptors.[5][7]

Signaling Pathways

The mechanism of this compound involves the modulation of several key signaling pathways, primarily through the enhanced activation of cannabinoid receptors by elevated 2-AG levels.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Potency of this compound against Monoacylglycerol Lipase (MAGL)

| Species | IC50 (nM) | Reference |

| Human | 5.9 | [8] |

| Mouse | 15 | [8] |

| Rat | 43 | [8] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

| Parameter | Value | Reference |

| ED50 (Mechanical Allodynia) | 16.62 mg/kg | [6] |

| ED50 (Cold Allodynia) | 27.26 mg/kg | [6] |

| Overall ED50 | 22 mg/kg | [6] |

Table 3: Effect of this compound on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain

| Treatment Dose (mg/kg, p.o.) | 2-AG Fold Increase (vs. Vehicle) | Arachidonic Acid Reduction (vs. Vehicle) | Reference | | :--- | :--- | :--- | | 5 | Significant increase | Significant reduction |[3] | | 20 | ~10-fold | Significant reduction |[3] | | 40 | ~10-fold | Significant reduction |[3] |

Experimental Protocols

In Vitro MAGL Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol is adapted from studies characterizing the selectivity and potency of this compound.[3]

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by ultracentrifugation to pellet the membranes. The protein concentration of the resulting proteome is determined using a standard protein assay.

-

Inhibitor Incubation: Aliquots of the brain proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C to allow for covalent modification of the target enzyme.

-

Activity Probe Labeling: A fluorescently tagged activity-based probe for serine hydrolases, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome samples and incubated for a specified time (e.g., 30 minutes at room temperature). This probe covalently labels the active site of serine hydrolases that were not inhibited by this compound.

-

SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence gel scanner to visualize the labeled serine hydrolases.

-

Data Analysis: The intensity of the fluorescent band corresponding to MAGL is quantified. The IC50 value is determined by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Antinociception in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol is based on studies evaluating the analgesic effects of this compound.[6]

-

Animal Model: The chronic constriction injury (CCI) model of neuropathic pain is induced in mice or rats by loosely ligating the sciatic nerve.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor, and saline) and administered to the animals via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group is also included.

-

Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. The dose-response relationship is established to calculate the ED50.

-

Behavioral Testing (Cold Allodynia): Cold allodynia is measured by applying a drop of acetone to the plantar surface of the hind paw and recording the duration of the withdrawal response.

-

Data Analysis: The paw withdrawal thresholds or response durations are compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). The ED50 is calculated using a non-linear regression analysis.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts through a well-defined mechanism of action. Its high selectivity and potency for MAGL allow for the specific modulation of the endocannabinoid system, leading to beneficial effects in models of pain, inflammation, and neurodegeneration. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other MAGL inhibitors.

References

- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]

- 6. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KML 29 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

KML29: A Technical Guide to a Highly Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound effectively elevates the levels of this key signaling lipid in the brain and peripheral tissues. This elevation in 2-AG enhances the activation of cannabinoid receptors, CB1 and CB2, leading to a range of therapeutic effects, including analgesia in inflammatory and neuropathic pain models, without inducing the cannabimimetic side effects commonly associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and pharmacological effects, supported by quantitative data and detailed experimental protocols.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol, thereby terminating its signaling. Inhibition of MAGL presents a promising therapeutic strategy to augment endogenous 2-AG signaling for the treatment of various pathological conditions, including pain, inflammation, and neurodegenerative diseases.[1][2][3]

This compound (1,1,1,3,3,3-hexafluoropropan-2-yl 4-(bis(benzo[d][4][5]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate) is a novel, potent, and exceptionally selective inhibitor of MAGL.[4][5] Its high selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid anandamide, makes it a valuable tool for dissecting the specific roles of 2-AG signaling in vivo.[6]

Mechanism of Action

This compound acts as an irreversible inhibitor of MAGL. It forms a stable carbamate adduct with the catalytic serine residue in the active site of the enzyme, rendering it inactive.[7] This covalent modification prevents the hydrolysis of 2-AG, leading to its accumulation in various tissues. The increased levels of 2-AG then enhance the activation of presynaptic CB1 receptors, which in turn suppresses neurotransmitter release, and modulates neuronal excitability. Additionally, by reducing the breakdown of 2-AG, this compound also decreases the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[8][9]

Quantitative Data

Potency and Selectivity

This compound exhibits exceptional potency for MAGL and remarkable selectivity over other key serine hydrolases, including FAAH and α/β-hydrolase domain 6 (ABHD6). This selectivity is a significant advantage over less selective MAGL inhibitors, as it avoids off-target effects and allows for the specific potentiation of the 2-AG signaling pathway.

| Enzyme Target | IC₅₀ (nM) | Species | Reference |

| MAGL | 8.2 | Human | [10] |

| 7.8 | Mouse | [10] | |

| 31 | Rat | [10] | |

| FAAH | >50,000 | Human | [10] |

| >50,000 | Mouse | [10] | |

| >50,000 | Rat | [10] | |

| ABHD6 | 1,200 | Human | [10] |

| 940 | Mouse | [10] | |

| 1,500 | Rat | [10] |

Table 1: In vitro inhibitory potency (IC₅₀) of this compound against human, mouse, and rat MAGL, FAAH, and ABHD6.

In Vivo Effects on Endocannabinoid and Arachidonic Acid Levels

Administration of this compound leads to a significant and sustained elevation of 2-AG levels in the brain, with a corresponding decrease in arachidonic acid levels. Notably, this compound does not significantly alter the levels of anandamide (AEA), further highlighting its selectivity.[4][6]

| Treatment | Brain 2-AG Levels (Fold Change vs. Vehicle) | Brain Arachidonic Acid Levels (Fold Change vs. Vehicle) | Brain AEA Levels (Fold Change vs. Vehicle) | Species | Dose and Time | Reference |

| This compound | ~8-10 | ~0.5 | No significant change | Mouse | 40 mg/kg, 4h | [4][6] |

| This compound | ~3 (acute) | ~0.6 (acute) | ~0.8 (acute) | Mouse | 40 mg/kg, acute | [4] |

| This compound | ~9 (repeated) | ~0.4 (repeated) | ~0.7 (repeated) | Mouse | 40 mg/kg, repeated | [4] |

Table 2: Effects of this compound administration on brain endocannabinoid and arachidonic acid levels in mice.

Signaling Pathways and Experimental Workflows

2-AG Signaling Pathway

The following diagram illustrates the synthesis, signaling, and degradation of 2-AG, and the point of intervention by this compound.

References

- 1. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

KML29 Modulation of the Endocannabinoid System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby potentiating endocannabinoid signaling. This targeted modulation of the endocannabinoid system has demonstrated significant therapeutic potential, particularly in the context of pain and inflammation, without inducing the cannabimimetic side effects associated with direct cannabinoid receptor agonists. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound is an irreversible inhibitor of MAGL, belonging to the O-hexafluoroisopropyl (HFIP) carbamate class of compounds.[1] Its mechanism involves the covalent modification of the catalytic serine residue within the active site of MAGL, leading to its inactivation.[1] This inhibition is highly selective for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (AEA).[1][2] This selectivity is crucial as it allows for the specific potentiation of the 2-AG signaling pathway without significantly affecting AEA levels, thus avoiding the complex downstream effects of dual endocannabinoid system enhancement.[1][3]

The inhibition of MAGL by this compound leads to a significant increase in the concentration of 2-AG in various tissues.[3][4] 2-AG is a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5] The elevated 2-AG levels enhance the activation of these receptors, leading to a range of physiological effects, including analgesia and anti-inflammatory actions.[3][6] Furthermore, by preventing the breakdown of 2-AG into arachidonic acid, this compound also reduces the substrate pool for the synthesis of pro-inflammatory prostaglandins.[4][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its in vivo effects on endocannabinoid levels.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | Species | IC50 (nM) | Reference |

| MAGL | Human | 5.9 | [2] |

| MAGL | Mouse | 15 | [2] |

| MAGL | Rat | 43 | [2] |

| FAAH | Not specified | > 50,000 | [2][8] |

Table 2: In Vivo Effects of this compound on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain

| Treatment | Dose (mg/kg, p.o.) | 2-AG Levels (% of Vehicle) | AEA Levels (% of Vehicle) | Arachidonic Acid Levels (% of Vehicle) | Reference |

| Acute this compound | 20 | ~1000% | No significant change | Decreased | [1] |

| Acute this compound | 40 | Significantly increased | Slightly decreased | Decreased | [3] |

| Repeated this compound (7 days) | 40 | Significantly increased (more than acute) | Slightly decreased | Decreased | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAGL Inhibition by this compound

Caption: Signaling pathway of MAGL inhibition by this compound.

Experimental Workflow for Screening MAGL Inhibitors

Caption: General workflow for screening and identifying MAGL inhibitors.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is for assessing the in vivo inhibition of MAGL and other serine hydrolases in mouse brain tissue following this compound administration.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

C57Bl/6 mice

-

FP-Rh (Fluorophosphonate-rhodamine) activity-based probe

-

Proteome lysis buffer (e.g., PBS with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Drug Administration: Administer this compound or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 1-40 mg/kg).

-

Tissue Collection: At a specified time point post-administration (e.g., 4 hours), euthanize the mice and rapidly dissect the brain.

-

Proteome Preparation: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).

-

Protein Quantification: Determine the protein concentration of each proteome sample using a BCA assay.

-

Probe Labeling: Dilute the proteomes to a final concentration of 1 mg/mL. Add the FP-Rh probe to a final concentration of 1 µM.

-

Incubation: Incubate the proteome-probe mixture at room temperature for 30 minutes.

-

SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Gel Imaging: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The inhibition of MAGL by this compound will be observed as a decrease in the fluorescence intensity of the band corresponding to MAGL compared to the vehicle-treated control.

Endocannabinoid Quantification by LC-MS/MS

This protocol describes the extraction and quantification of 2-AG and AEA from mouse brain tissue.

Materials:

-

Acetonitrile with internal standards (e.g., 2-AG-d8 and AEA-d4)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue in ice-cold acetonitrile containing the internal standards.

-

Lipid Extraction: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the lipids.

-

Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Separate the endocannabinoids using a C18 column with a gradient elution of the mobile phases.

-

Quantification: Detect and quantify 2-AG and AEA using multiple reaction monitoring (MRM) mode on the mass spectrometer. The concentrations are calculated based on the peak area ratios of the endogenous analytes to their corresponding deuterated internal standards.

Carrageenan-Induced Paw Edema Assay

This is a model of acute inflammation to assess the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Vehicle

-

1% Carrageenan solution in saline

-

Mice

-

Pletysmometer or calipers

Procedure:

-

Drug Administration: Administer this compound or vehicle to the mice at the desired doses.

-

Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer or calipers.

-

Carrageenan Injection: After a specified pretreatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the baseline measurement. Compare the edema in the this compound-treated groups to the vehicle-treated group to determine the anti-inflammatory effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain and evaluate the analgesic effects of this compound.

Materials:

-

Anesthetic

-

Surgical instruments

-

4-0 chromic gut sutures

-

Rats or mice

Procedure:

-

Anesthesia: Anesthetize the animal.

-

Surgical Exposure: Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Nerve Ligation: Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Wound Closure: Close the muscle and skin layers with sutures.

-

Post-operative Care: Allow the animals to recover. Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days.

-

Behavioral Testing: Assess pain behaviors at baseline and at various time points post-surgery. Administer this compound or vehicle and re-assess pain behaviors to determine the analgesic efficacy. Mechanical allodynia can be measured using von Frey filaments, and thermal hyperalgesia can be assessed using a plantar test apparatus.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the endocannabinoid system. Its high potency and selectivity for MAGL allow for the precise elevation of 2-AG levels, providing a powerful means to investigate the physiological and pathophysiological roles of this key endocannabinoid. The preclinical data strongly support the therapeutic potential of this compound and similar MAGL inhibitors for the treatment of pain and inflammatory disorders, with a favorable side effect profile compared to direct-acting cannabinoid agonists. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of pharmacology.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

KML29: A Technical Guide to its Pharmacology and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound elevates its levels in the brain and peripheral tissues, thereby amplifying endocannabinoid signaling. This targeted action has demonstrated significant therapeutic potential in preclinical models of pain, inflammation, and neurodegeneration, notably without the cannabimimetic side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive overview of the pharmacology, chemical properties, and key experimental methodologies related to this compound, intended to serve as a technical resource for researchers in the field.

Chemical Properties

This compound, with the systematic name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(bis(benzo[d][1][2]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate, is a synthetic organic compound designed for high selectivity and potency towards MAGL.[1][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | [5] |

| Molecular Formula | C24H21F6NO7 | [6] |

| Molecular Weight | 549.4 g/mol | [6] |

| CAS Number | 1380424-42-9 | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble to 100 mM in DMSO | [7] |

| Purity | ≥98% (HPLC) | [5] |

Pharmacology

Mechanism of Action

This compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL).[8] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[9][10] The proposed mechanism of action involves the catalytic serine residue (Ser122) in the active site of MAGL attacking the carbamate of this compound. This results in the formation of a stable, covalent carbamyl-enzyme complex and the release of hexafluoroisopropanol.[11] This irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues.[1][12]

Potency and Selectivity

This compound exhibits potent inhibitory activity against MAGL from multiple species. A key feature of this compound is its remarkable selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme that primarily degrades the other major endocannabinoid, anandamide (AEA).[7][8] This selectivity is crucial for dissecting the specific roles of 2-AG signaling and for avoiding the cannabimimetic side effects that can arise from dual inhibition of MAGL and FAAH.[1]

| Target | Species | IC50 | Reference(s) |

| MAGL | Human | 5.9 nM | [7][8] |

| Mouse | 15 nM | [7][8] | |

| Rat | 43 nM | [7][8] | |

| FAAH | Mouse, Rat, Human | >50,000 nM | [6][7] |

Pharmacodynamics

In vivo studies have consistently demonstrated that administration of this compound leads to a significant and dose-dependent increase in brain 2-AG levels, with elevations of up to 10-fold reported.[8] Concurrently, a reduction in the levels of arachidonic acid, the product of 2-AG hydrolysis, is observed.[1][3] Importantly, this compound does not significantly alter the brain levels of anandamide (AEA) or other related N-acylethanolamines like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), highlighting its in-vivo selectivity.[11]

The pharmacological effects of this compound are primarily mediated by the enhanced activation of cannabinoid receptors, CB1 and CB2, by the elevated 2-AG levels.[1] These effects include:

-

Analgesia: this compound has been shown to be effective in reducing both inflammatory and neuropathic pain in rodent models.[1][13]

-

Anti-inflammatory Effects: By reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, this compound exhibits anti-inflammatory properties.[9][12]

-

Neuroprotection: this compound has demonstrated neuroprotective effects in models of experimental stroke.[2][14]

-

Absence of Cannabimimetic Effects: Unlike direct CB1 receptor agonists, this compound does not typically induce the classic cannabinoid tetrad of effects (catalepsy, hypothermia, hypomotility, and analgesia) at doses that produce significant analgesia and anti-inflammatory actions.[1][4]

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events stemming from the accumulation of 2-AG.

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 8. matthewslab.org [matthewslab.org]

- 9. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DIGE-ABPP by click chemistry: pairwise comparison of serine hydrolase activities from the apoplast of infected plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

KML29: An In-Depth Technical Guide to its Solubility and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of KML29, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). Understanding the solubility of this compound is critical for its effective use in a variety of research applications, from in vitro enzyme assays to in vivo animal studies. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of its mechanism of action and experimental workflows.

Core Concepts: The Role of this compound in the Endocannabinoid System

This compound is a synthetic, irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues[2]. 2-AG is a key endogenous ligand for the cannabinoid receptors CB1 and CB2, and its increased availability potentiates the signaling of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, inflammation, and neurotransmission.

The high selectivity of this compound for MAGL over other enzymes, such as fatty acid amide hydrolase (FAAH), makes it a valuable tool for specifically investigating the physiological roles of 2-AG[1][3].

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Data from various suppliers are summarized below.

| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |

| DMSO | 100 | 54.94 | Tocris Bioscience[1], R&D Systems |

| DMSO | 91.01 | 50 | MedchemExpress[3] |

| DMSO | - | 2 | Cayman Chemical[4] |

It is important to note that the reported solubility values in DMSO vary between suppliers, which may be due to differences in the crystalline form of the compound, purity, or experimental conditions. Researchers should treat these values as a guide and may need to perform their own solubility assessments. For dissolving this compound in DMSO, the use of ultrasonication may be necessary to achieve the maximum solubility[3].

In Vivo Formulation Solubilities:

-

≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3].

-

≥ 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil[3].

-

Soluble in a vehicle consisting of ethanol, Cremophor, and normal saline in a 1:1:18 ratio [5].

These formulations are designed to improve the bioavailability of this compound for systemic administration in animal models.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, standard methodologies can be applied. The following outlines a general approach based on the widely used shake-flask method for determining thermodynamic solubility.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Materials

-

This compound (solid)

-

Solvents of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the test solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Care should be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated supernatant and the standard solutions by a validated analytical method, typically HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

-

Visualizing this compound's Role and Application

This compound Signaling Pathway

This compound's mechanism of action is centered on its inhibition of MAGL within the endocannabinoid system. The following diagram illustrates this pathway.

Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.

General Experimental Workflow for In Vivo Studies

The use of this compound in animal models typically follows a standardized workflow to assess its pharmacological effects. The diagram below provides a general outline for such an experiment.

Caption: A typical workflow for evaluating the in vivo effects of this compound.

This guide provides essential technical information on the solubility and handling of this compound for research purposes. By understanding its solubility characteristics and employing appropriate experimental protocols, researchers can effectively utilize this potent MAGL inhibitor to explore the intricacies of the endocannabinoid system.

References

- 1. KML 29 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

Summary of KML29 Stability and Storage Conditions

An In-depth Technical Guide to the Stability and Storage of KML29

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and storage conditions of a compound is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a detailed overview of the known stability of this compound, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, and outlines recommended experimental protocols for a more in-depth stability assessment.

This compound is available as a crystalline solid and is known to be soluble in dimethyl sulfoxide (DMSO). The primary storage recommendation from commercial suppliers is to maintain the solid compound at -20°C.

| Parameter | Condition | Stability/Specification |

| Physical Form | Crystalline Solid | - |

| Storage Temperature | Solid | -20°C |

| Long-Term Stability | Solid at -20°C | ≥ 4 years[1] |

| Solubility | DMSO | ≥ 2 mg/mL[1] |

Proposed Experimental Protocols for Comprehensive Stability Assessment

To further elucidate the stability profile of this compound, the following experimental protocols are proposed, based on established international guidelines such as those from the International Council for Harmonisation (ICH).

Solution Stability in DMSO

This protocol is designed to determine the stability of this compound in a commonly used solvent, DMSO, under various temperature conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

-

Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize exposure to light and prevent contamination.

-

Storage Conditions: Store the aliquots at the following temperatures:

-

-80°C (for long-term reference)

-

-20°C

-

4°C

-

Room Temperature (20-25°C)

-

-

Time Points: Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

-

Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. An isocratic method may also be suitable.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A decrease of more than 5-10% is generally considered significant degradation.

pH-Dependent Stability

This protocol aims to assess the hydrolytic stability of this compound across a range of pH values, which is crucial given the presence of a carbamate functional group. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a final concentration of 10 µM. A small amount of a co-solvent like DMSO may be necessary for initial dissolution, but its final concentration should be kept low (e.g., <1%) to minimize its effect on stability.

-

Incubation: Incubate the solutions at a constant temperature, for example, 37°C, to simulate physiological conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Analysis: Immediately analyze the samples by a validated HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining this compound.

-

Data Analysis: Plot the concentration of this compound against time for each pH and determine the degradation rate constant and half-life.

Photostability

This protocol is designed to evaluate the impact of light exposure on the stability of this compound, both as a solid and in solution, following ICH Q1B guidelines. The piperidine moiety in this compound could be susceptible to photodegradation.

Methodology:

-

Sample Preparation:

-

Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container.

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) in a transparent container.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC-UV or LC-MS method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of this compound.

This compound Signaling Pathway

This compound is a highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). This leads to a variety of downstream effects, including modulation of neurotransmission and inflammatory responses.

References

Methodological & Application

KML29 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby modulating the endocannabinoid system.[2][3] This activity makes this compound a valuable research tool for investigating the therapeutic potential of enhancing 2-AG signaling in a variety of pathological conditions, including neuropathic pain, inflammation, and neurodegenerative diseases.[2][4][5] Notably, this compound displays superior selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH), minimizing off-target effects.[6][7]

These application notes provide detailed experimental protocols for in vivo studies using this compound, summarizing key quantitative data and illustrating the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound covalently binds to the catalytic serine (Ser122) of MAGL, forming a stable carbamylated adduct that inactivates the enzyme.[6][7] This inhibition leads to an accumulation of 2-AG, which then acts as an agonist at cannabinoid receptors CB1 and CB2.[4][8] The downstream effects include modulation of neurotransmission and inflammatory pathways.[2][9] Specifically, increased 2-AG can lead to retrograde inhibition of glutamate release, while the reduction in its metabolite, arachidonic acid (AA), decreases the substrate for pro-inflammatory prostaglandin synthesis.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound.

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Condition | Route of Administration | Dosage Range | Study Duration | Reference |

| Mice | Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 1 - 40 mg/kg | Acute and Chronic (7 days) | [8] |

| Mice | Neuropathic Pain (Sciatic Nerve Injury) | Not Specified | Not Specified | Not Specified | [3][5] |

| Mice | Inflammatory Pain (Carrageenan-induced) | Not Specified | Not Specified | Acute and Chronic | [3][5] |

| Mice | General | Oral (p.o.) | 1 - 40 mg/kg | Acute | [6] |

| Rats | Stroke (Middle Cerebral Artery Occlusion) | Intravenous (i.v.) | 1 mg/kg | 3 days | [9] |

| Rats | Osteoarthritis | Intra-articular | Not Specified | Acute | [4] |

| Rats | Intestinal Ischemia-Reperfusion | Intraperitoneal (i.p.) | 2 and 10 mg/kg | Acute | [10] |

Table 2: Pharmacodynamic Effects of this compound in Mice

| Parameter | Dosage (Route) | Effect | Time Point | Reference |

| Brain MAGL Activity | 5 mg/kg (p.o.) | Partial Inhibition | 4 hours | [6] |

| Brain MAGL Activity | 20 mg/kg (p.o.) | Maximal Inhibition | 1 - 12 hours | [6][7] |

| Brain 2-AG Levels | 5 mg/kg (p.o.) | Significant Elevation | 4 hours | [6] |

| Brain 2-AG Levels | 20 - 40 mg/kg (p.o.) | ~10-fold Increase | 4 hours | [6] |

| Brain Arachidonic Acid (AA) Levels | ≥ 5 mg/kg (p.o.) | Significant Reduction | 4 hours | [6] |

| Brain Anandamide (AEA) Levels | Up to 40 mg/kg (p.o.) | Unaltered | 4 hours | [3][6] |

Signaling Pathway

Caption: this compound inhibits MAGL, increasing 2-AG levels and modulating downstream signaling.

Experimental Protocols

Neuropathic Pain Model (Chronic Constriction Injury) in Mice

This protocol is adapted from studies investigating the analgesic effects of this compound.[8]

a. Animals:

-

Male C57BL/6 mice.

b. Surgical Procedure (Chronic Constriction Injury - CCI):

-

Anesthetize the mouse with an appropriate anesthetic.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.

-

Close the incision with sutures.

-

Allow the animals to recover for at least 7 days before behavioral testing.

c. Drug Administration:

-

Dissolve this compound in a vehicle solution (e.g., 1:1:18 of ethanol:emulphor:saline).

-

Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 40 mg/kg.

-

For chronic studies, administer this compound daily for 7 consecutive days.[8]

d. Behavioral Testing:

-

Mechanical Allodynia:

-

Place mice in individual Plexiglas chambers on an elevated wire mesh floor.

-

Acclimatize the animals for at least 30 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

Determine the 50% paw withdrawal threshold.

-

-

Cold Allodynia:

-

Place mice on a metal plate.

-

Apply a drop of acetone to the plantar surface of the hind paw.

-

Measure the duration of the paw withdrawal response (licking, flinching) over a 20-second period.[8]

-

e. Experimental Workflow:

Caption: Workflow for assessing this compound's effect on neuropathic pain in mice.

Experimental Stroke Model (Middle Cerebral Artery Occlusion) in Rats

This protocol is based on a study evaluating the neuroprotective effects of this compound.[9][11][12]

a. Animals:

-

Male Sprague-Dawley rats.

b. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Induce anesthesia.

-

Perform an intraluminal right MCAO to induce ischemic injury.

-

After a defined period of occlusion, withdraw the filament to allow for reperfusion.

c. Drug Administration:

-

Dissolve this compound in a suitable vehicle.

-

Administer this compound intravenously (i.v.) at a dose of 1 mg/kg immediately after MCAO surgery and then daily for the subsequent three days.[9]

d. In Vivo Imaging (Positron Emission Tomography - PET):

-

Perform PET scans at various time points (e.g., pre-occlusion, and days 2, 4, and 7 post-MCAO).

-

Use specific radiotracers to assess:

-

MAGL density (e.g., [11C]SAR127303).

-

Neuroinflammation (e.g., [18F]FEBMP for TSPO).[9]

-

e. Data Analysis:

-

Quantify the radioactive accumulation in the ipsilateral and contralateral hemispheres to assess neuronal injury and inflammation.

f. Experimental Workflow:

Caption: Workflow for evaluating the neuroprotective effects of this compound in a rat stroke model.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of the endocannabinoid system. The protocols outlined above provide a framework for studying its effects in models of neuropathic pain and stroke. Researchers should optimize these protocols based on their specific experimental goals and adhere to all relevant animal care and use guidelines. The high selectivity of this compound for MAGL makes it a preferred compound for elucidating the specific roles of 2-AG signaling in health and disease.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound | RTI [rti.org]

- 4. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matthewslab.org [matthewslab.org]

- 8. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jag.journalagent.com [jag.journalagent.com]

- 11. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

KML29 in Murine Models: A Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive overview of the dosage and administration of KML29, a highly selective monoacylglycerol lipase (MAGL) inhibitor, in various mouse models. The protocols and data presented are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.

This compound elevates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by blocking its primary catabolic enzyme, MAGL. This mechanism of action has been explored in models of pain, inflammation, and neuroprotection. While direct studies of this compound in cancer mouse models are limited, research on other MAGL inhibitors suggests potential applications in oncology by modulating tumor microenvironments and angiogenesis.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize quantitative data on this compound dosage and administration from various studies.

Table 1: this compound Dosage and Administration in Pain and Inflammation Models

| Mouse Model | Administration Route | Dosage Range | Vehicle | Treatment Schedule | Key Findings |

| Chronic Constriction Injury (Neuropathic Pain) | Intraperitoneal (i.p.) | 1-40 mg/kg | Saline:Emulphor:Ethanol (18:1:1) | Acute and chronic (daily for 6-7 days) | Attenuated mechanical and cold allodynia[1][2] |

| Carrageenan-induced Inflammatory Pain | Intraperitoneal (i.p.) | 40 mg/kg | Not specified | Acute | Reduced paw edema and mechanical allodynia[3][4] |

| Sciatic Nerve Injury | Not specified | Not specified | Not specified | Acute and repeated | Partially reversed allodynia[3][5] |

Table 2: this compound Dosage and Administration in Neuroprotection Models

| Mouse Model | Administration Route | Dosage Range | Vehicle | Treatment Schedule | Key Findings |

| Experimental Stroke (MCAO) | Not specified | Not specified | Not specified | Daily for 3 days post-injury | Neuroprotective effects[6][7] |

Table 3: Representative Dosage of MAGL Inhibitors in Cancer Mouse Models

Note: Data for the MAGL inhibitor JZL184 is used as a proxy due to limited this compound-specific cancer studies.

| Mouse Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Key Findings |

| Non-Small Cell Lung Cancer (Syngeneic) | Not specified | Not specified | Not specified | Not specified | Reduced tumor burden[8] |

| Lung Cancer (Xenograft) | Not specified | 4, 8, or 16 mg/kg | Not specified | Every 72 hours for 4 weeks | Dose-dependent decrease in tumor volume[1][9] |

| Prostate Cancer (Xenograft) | Not specified | Not specified | Not specified | Not specified | Impaired cancer cell aggressiveness[10] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Pain and Inflammation Studies

1. Materials:

-

This compound

-

Vehicle solution:

-

For intraperitoneal (i.p.) injection: Saline:Emulphor:Ethanol (18:1:1 v/v/v)

-

For oral (p.o.) gavage: Polyethylene glycol 300 (PEG300)

-

-

Sonicator

-

Heating block or water bath

-

Sterile syringes and needles (e.g., 27-30 gauge for i.p.)

-

Animal balance

2. Preparation of this compound Solution:

-

Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

-

For i.p. administration, dissolve this compound in the saline:emulphor:ethanol vehicle. For oral administration, dissolve in PEG300.

-

Due to the limited solubility of this compound, prolonged sonication (e.g., 1 hour) with gentle heating is necessary for complete dissolution.[8]

-

Allow the solution to cool to room temperature before administration.

3. Administration:

-

Weigh each mouse to determine the precise injection volume.

-

For i.p. injection, restrain the mouse and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent organ damage.

-

For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.

-

Administer the appropriate volume based on the mouse's weight and the desired dosage (e.g., 10 µL/g body mass).[1]

Protocol 2: Representative Protocol for this compound in a Xenograft Cancer Model

This protocol is based on studies using the MAGL inhibitor JZL184 and can be adapted for this compound.

1. Materials:

-

This compound

-

Appropriate vehicle (to be determined based on solubility and route of administration)

-

Cancer cell line (e.g., A549 for lung cancer)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional, for subcutaneous injection)

-

Sterile syringes and needles

-

Calipers for tumor measurement

2. Tumor Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a sterile medium, potentially mixed with Matrigel, to the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³) before starting treatment.

3. This compound Administration:

-

Prepare the this compound solution as described in Protocol 1, using a suitable vehicle.

-

Based on the representative data for JZL184, a starting dose range for this compound could be 4-16 mg/kg.[1][9]

-

Administer this compound via the chosen route (e.g., i.p.) at a determined frequency (e.g., every 72 hours).[1][9]

-

Monitor tumor growth regularly using calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the general health and body weight of the mice throughout the study.

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing arachidonic acid.

Experimental Workflow for this compound in a Neuropathic Pain Model

Caption: Workflow for evaluating this compound's efficacy in a mouse model of neuropathic pain.

Logical Relationship for this compound Dosage and Effect

Caption: Relationship between this compound dosage, MAGL inhibition, and therapeutic effects.

References

- 1. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wirt: Peripheral Monoacylglycerol Lipase Inhibition Prevents Neuropathy While Enhancing Tumor-Killing Efficacy of Chemotherapeutic Treatment in a Mouse Breast Cancer Model – Indiana CTSI [legacy.indianactsi.org]

- 4. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of minocycline and this compound, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

KML29 Administration: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

KML29 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues, thereby modulating various physiological and pathological processes, including pain, inflammation, and neuroprotection. The choice of administration route for this compound in preclinical studies is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This document provides a detailed comparison of two commonly used administration routes: oral gavage (P.O.) and intraperitoneal (I.P.) injection, offering researchers the necessary information to select the most appropriate method for their experimental goals. While direct comparative pharmacokinetic studies are limited, existing data suggests that both routes can achieve comparable levels of MAGL inhibition[1].

Data Presentation: Comparative Overview

Table 1: General Characteristics of Administration Routes for this compound

| Feature | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection |

| Route of Administration | Administration of a substance directly into the stomach via a feeding tube. | Injection of a substance into the peritoneal cavity. |

| Absorption | Primarily through the gastrointestinal tract. Subject to first-pass metabolism. | Rapid absorption from the large surface area of the peritoneal cavity into the portal and systemic circulation. |

| Bioavailability | Potentially lower and more variable due to first-pass metabolism and gastrointestinal degradation. | Generally higher and more consistent than oral administration. |

| Speed of Onset | Typically slower than I.P. injection. | Rapid onset of action. |

| Stress to Animal | Can be stressful if not performed by a skilled technician. | Generally well-tolerated with proper technique. |

| Technical Skill Required | Requires more training and skill to avoid injury. | Relatively easier to perform correctly. |

| Clinical Relevance | More clinically relevant for drugs intended for oral administration in humans. | Less common in clinical practice but widely used in preclinical research for systemic drug delivery. |

Table 2: Reported Efficacy and Pharmacodynamic Data for this compound

| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection | Reference |

| MAGL Inhibition | Comparable to I.P. administration. | Maximal inhibition of MAGL in the mouse brain at 20 mg/kg. | [1][2] |

| 2-AG Levels | Induces large and dose-dependent increases in 2-AG levels in the brain and spinal cord. | Significantly elevates 2-AG brain levels at 2 and 4 hours post-administration (40 mg/kg). | [2][3] |

| Analgesic Efficacy | Efficacy in neuropathic pain models is suggested by increased 2-AG levels. | Effective in models of inflammatory and neuropathic pain (e.g., carrageenan-induced paw edema, chronic constriction injury). ED₅₀ in a neuropathic pain model was determined to be 22 mg/kg. | [1][2] |

| Anti-inflammatory Effects | Implied by the mechanism of action. | Attenuates carrageenan-induced paw edema. | [2] |

| Cannabimimetic Effects | High doses (10 mg/kg) can induce hypothermia, analgesia, and hypomotility. | Does not typically elicit cannabimimetic effects at doses effective for analgesia. | [3] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's therapeutic effects stem from its inhibition of MAGL, which leads to an accumulation of the endocannabinoid 2-AG. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of pro-inflammatory prostaglandins by limiting the availability of arachidonic acid.

Caption: this compound inhibits MAGL, increasing 2-AG levels and therapeutic effects.

Experimental Workflow: Comparative Study of this compound Administration

A logical workflow for a comparative study of this compound administration routes would involve parallel groups of animals receiving the compound by oral gavage and intraperitoneal injection, followed by a series of pharmacokinetic and pharmacodynamic assessments.

Caption: Workflow for comparing this compound administration routes.

Experimental Protocols

Materials

-

This compound (powder)

-

Vehicle solution: A common vehicle for this compound is a mixture of ethanol, Cremophor EL, and saline (0.9% NaCl) in a 1:1:18 ratio[2].

-

Sterile syringes (1 mL) and needles (25-27 gauge for I.P. injection)

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Animal scale

-

70% ethanol for disinfection

Protocol 1: Preparation of this compound Formulation

-

Vehicle Preparation: Prepare the 1:1:18 vehicle by mixing one part ethanol, one part Cremophor EL, and eighteen parts sterile saline. For example, to make 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Cremophor EL, and 18 mL of saline.

-

This compound Dissolution: Weigh the required amount of this compound powder. To prepare a 2 mg/mL solution for a 20 mg/kg dose in a 20 g mouse (requiring 0.2 mL), dissolve 20 mg of this compound in 10 mL of the prepared vehicle.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution of this compound. The solution should be clear. Warm the solution to room temperature before administration.

Protocol 2: Oral Gavage Administration in Mice

-

Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.

-

Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the tube. Do not force the needle; if resistance is met, withdraw and reinsert.

-

Substance Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound solution. The typical volume for a mouse is 10 mL/kg.

-

Needle Removal: Slowly withdraw the gavage needle in the same direction it was inserted.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 15 minutes.

Protocol 3: Intraperitoneal Injection in Mice

-

Animal Restraint: Restrain the mouse by scruffing the back of the neck and turning it over to expose the abdomen. Tilt the mouse's head slightly downwards.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

-

Substance Injection: If no fluid is aspirated, inject the this compound solution into the peritoneal cavity. The typical injection volume is 10-20 µL/g of body mass[2].

-

Needle Removal: Withdraw the needle and return the mouse to its cage.

-

Post-Procedure Monitoring: Monitor the mouse for any signs of distress or adverse reactions.

Conclusion

Both oral gavage and intraperitoneal injection are viable methods for administering this compound in preclinical research. The choice between these routes will depend on the specific objectives of the study. Intraperitoneal injection offers rapid and consistent systemic exposure, making it suitable for acute efficacy and mechanistic studies. Oral gavage, while technically more demanding, provides a more clinically relevant model for drugs intended for oral use in humans and is valuable for studying oral bioavailability and first-pass metabolism. Researchers should carefully consider the advantages and disadvantages of each route and adhere to strict, ethical, and well-validated protocols to ensure the welfare of the animals and the reliability of their experimental data. Further head-to-head comparative studies are warranted to provide a more complete quantitative understanding of the pharmacokinetic and pharmacodynamic differences between these two administration routes for this compound.

References

- 1. The monoacylglycerol lipase inhibitor this compound with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor this compound: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor this compound in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: KML29 in Neuropathic Pain Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KML29, a selective monoacylglycerol lipase (MAGL) inhibitor, in preclinical animal models of neuropathic pain. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with limited effective treatments.[1] The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1) and 2 (CB2), has emerged as a promising target for analgesic drug development. This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] By inhibiting MAGL, this compound elevates the levels of 2-AG in the nervous system, thereby enhancing the activation of cannabinoid receptors to produce analgesic effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the efficacy of this compound in animal models of neuropathic pain.

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

| Animal Model | Drug Administration | Dosing Regimen | Behavioral Assay | Key Findings | Reference |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Acute, 1-40 mg/kg | Mechanical Allodynia (von Frey) | Significant attenuation of mechanical allodynia at ≥30 mg/kg. | [5][6] |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Acute, 1-40 mg/kg | Cold Allodynia | Significant reduction of cold allodynia at ≥30 mg/kg. | [5][6] |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Repeated, 40 mg/kg daily for 6 days | Mechanical & Cold Allodynia | Tolerance observed with repeated high-dose administration. | [2][5] |

Table 2: Efficacy of this compound in Combination Therapies

| Animal Model | Drug Combination | Dosing Regimen (i.p.) | Behavioral Assay | Key Findings | Reference |

| Chronic Constriction Injury (CCI) | This compound + Gabapentin | Low-dose combination (e.g., 13.33 mg/kg this compound + 4 mg/kg Gabapentin) | Mechanical Allodynia | Additive attenuation of mechanical allodynia. | [5][7] |

| Chronic Constriction Injury (CCI) | This compound + Gabapentin | Low-dose combination | Cold Allodynia | Synergistic reduction of cold allodynia. | [5][7] |

| Chronic Constriction Injury (CCI) | This compound + Diclofenac | Not specified | Mechanical & Cold Allodynia | Synergistic reduction in allodynia. | [6] |

| Monoiodoacetate (MIA) Model of Osteoarthritis Pain | This compound + Celecoxib | 700 μg this compound (intra-articular) + low-dose celecoxib | Mechanical Allodynia | Significant reduction in pain and inflammation. | [8] |

Signaling Pathway of this compound in Neuropathic Pain

The primary mechanism of action for this compound in alleviating neuropathic pain involves the modulation of the endocannabinoid system.

Figure 1. Signaling pathway of this compound in producing analgesia.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and well-characterized model for inducing neuropathic pain in rodents.[6][9]

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 or 5-0 chromic gut sutures

-

Stereomicroscope

Procedure:

-

Anesthetize the animal and shave the lateral surface of the thigh.

-

Make a small incision in the skin to expose the biceps femoris muscle.

-

Gently dissect the muscle to expose the sciatic nerve.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.

-

The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-